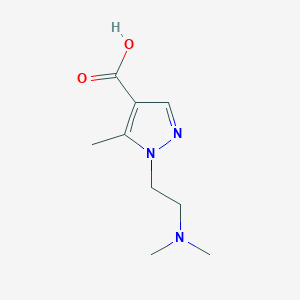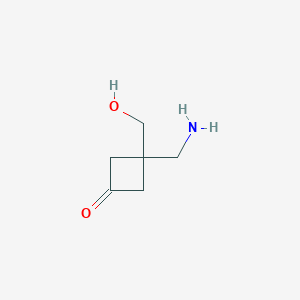![molecular formula C13H14N2O4 B13568484 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)
4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of small-molecule inhibitors and targeted protein degradation technologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .
科学的研究の応用
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various derivatives and analogs.
Biology: It is studied for its potential to inhibit specific enzymes and proteins.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: It is used in the development of targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras)
作用機序
The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .
類似化合物との比較
Similar Compounds
Pomalidomide: A third-generation immunomodulatory drug (IMiD) developed from thalidomide.
Thalidomide: The first-generation IMiD known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with enhanced potency and reduced side effects compared to thalidomide
Uniqueness
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is unique due to its specific structure, which allows it to be used as a ligand in targeted protein degradation technologies. This makes it a valuable compound in the development of novel therapeutic agents and research tools .
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChIキー |
DMDFMGSCCRKEGN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)







![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)

